molecular formula C6H6O3 B14654312 1,4,7-Trioxonin CAS No. 40369-62-8

1,4,7-Trioxonin

Cat. No.: B14654312
CAS No.: 40369-62-8
M. Wt: 126.11 g/mol
InChI Key: GQNOFMQXNNZQRY-SQCKSILFSA-N
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Description

1,4,7-Trioxonin: is an organic compound with the molecular formula C6H6O3 and a molecular weight of 126.1100 g/mol It is a cyclic ether with three oxygen atoms incorporated into a nine-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,7-Trioxonin can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of diethylene glycol with formaldehyde in the presence of an acid catalyst can yield this compound. The reaction typically requires mild temperatures and careful control of reaction time to ensure high yields and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of heterogeneous catalysts can also enhance the reaction rate and selectivity, making the process more economically viable .

Chemical Reactions Analysis

Types of Reactions: 1,4,7-Trioxonin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,4,7-Trioxonin has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a solvent in certain reactions.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of polymers and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism by which 1,4,7-Trioxonin exerts its effects involves its ability to interact with various molecular targets. Its cyclic structure allows it to form stable complexes with metal ions and other molecules, which can influence biochemical pathways. For example, it can act as a chelating agent, binding to metal ions and affecting their availability in biological systems .

Comparison with Similar Compounds

Uniqueness: 1,4,7-Trioxonin is unique due to its specific ring size and the presence of three oxygen atoms, which confer distinct chemical properties compared to other cyclic ethers. Its ability to form stable complexes and participate in a variety of chemical reactions makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

40369-62-8

Molecular Formula

C6H6O3

Molecular Weight

126.11 g/mol

IUPAC Name

(2Z,5Z,8Z)-1,4,7-trioxonine

InChI

InChI=1S/C6H6O3/c1-2-8-5-6-9-4-3-7-1/h1-6H/b2-1-,4-3-,6-5-

InChI Key

GQNOFMQXNNZQRY-SQCKSILFSA-N

Isomeric SMILES

C\1=C\O/C=C\O/C=C\O1

Canonical SMILES

C1=COC=COC=CO1

Origin of Product

United States

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